molecular formula C18H17N3O2S B2735939 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1105244-05-0

1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2735939
CAS No.: 1105244-05-0
M. Wt: 339.41
InChI Key: MEZNIDXDUMMNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 4-methylbenzyl group and a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with an amidoxime under acidic or basic conditions.

    Attachment of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the pyrrolidin-2-one core: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of the 4-methylbenzyl group: This can be achieved via alkylation reactions using 4-methylbenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-thione: This compound differs by having a thione group instead of a ketone.

    1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-amine: This compound has an amine group instead of a ketone.

Uniqueness

1-(4-Methylbenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-4-6-13(7-5-12)10-21-11-14(9-16(21)22)18-19-17(20-23-18)15-3-2-8-24-15/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZNIDXDUMMNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.